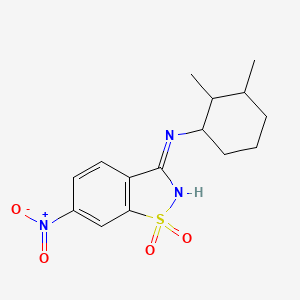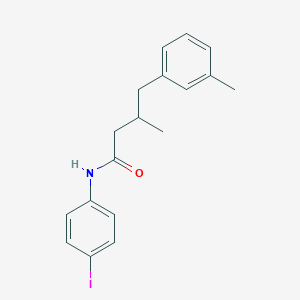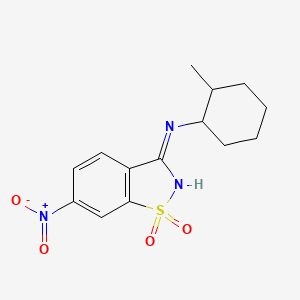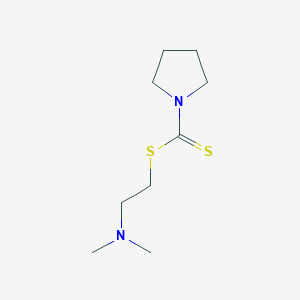![molecular formula C22H24N2O6 B12492127 1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12492127.png)
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE is a complex organic compound that features a benzodioxine ring, a piperazine ring, and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE typically involves multiple steps, starting with the preparation of the benzodioxine and piperazine intermediates. The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the methoxyphenoxy group to the piperazine-benzodioxine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for catalyst selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzodioxine ring can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the piperazine and methoxyphenoxy groups.
Doxazosin: A pharmaceutical compound with a similar benzodioxine core, used as an alpha-adrenergic blocker.
Uniqueness
1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERAZIN-1-YL]-2-(2-METHOXYPHENOXY)ETHANONE is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of the piperazine ring and methoxyphenoxy group distinguishes it from simpler benzodioxine derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C22H24N2O6 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C22H24N2O6/c1-27-16-6-2-3-7-17(16)29-15-21(25)23-10-12-24(13-11-23)22(26)20-14-28-18-8-4-5-9-19(18)30-20/h2-9,20H,10-15H2,1H3 |
Clave InChI |
PBOMKVPTDZAGAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492048.png)
![N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B12492056.png)
![10-[4-(diethylamino)phenyl]-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492061.png)
![2-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B12492068.png)
![3-[(4-chlorophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12492089.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl (3-methylphenoxy)acetate](/img/structure/B12492098.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12492100.png)

![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B12492115.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12492128.png)


![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12492146.png)
